molecular formula C17H24N4O2 B6701967 N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-4-ethyl-2-hydroxybenzamide

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-4-ethyl-2-hydroxybenzamide

Cat. No.: B6701967
M. Wt: 316.4 g/mol
InChI Key: CFPCNYIISUFJES-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-4-ethyl-2-hydroxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-4-ethyl-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-5-12-6-7-14(16(22)8-12)17(23)18-10-15(20(2)3)13-9-19-21(4)11-13/h6-9,11,15,22H,5,10H2,1-4H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPCNYIISUFJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)NCC(C2=CN(N=C2)C)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-4-ethyl-2-hydroxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the dimethylamino and pyrazolyl groups through a series of substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-4-ethyl-2-hydroxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are tailored to the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-4-ethyl-2-hydroxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Medicine: Research is conducted to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-4-ethyl-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(dimethylamino)-2-(1-methylpyrazol-4-yl)ethyl]-4-ethyl-2-hydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

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